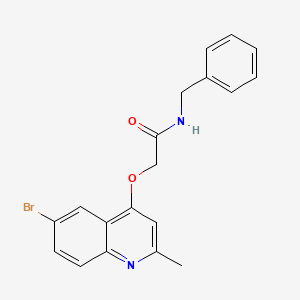
N-Benzyl-2-(6-bromo-2-methyl-quinolin-4-yloxy)-acetamide
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical properties (such as melting point, boiling point, solubility) and chemical properties (such as acidity, basicity, reactivity).Aplicaciones Científicas De Investigación
Structural Aspects and Properties
A study on the structural aspects of isoquinoline derivatives, including compounds similar to N-Benzyl-2-(6-bromo-2-methyl-quinolin-4-yloxy)-acetamide, revealed their ability to form gels and crystalline solids when treated with mineral acids. These compounds, like N-Benzyl-2-(6-bromo-2-methyl-quinolin-4-yloxy)-acetamide, demonstrate interesting fluorescence properties under various conditions (Karmakar, Sarma, & Baruah, 2007).
Luminescent Properties and Lanthanide Complexes
Research has shown that similar aryl amide type ligands, including derivatives like N-Benzyl-2-(6-bromo-2-methyl-quinolin-4-yloxy)-acetamide, can be used to synthesize lanthanide(III) complexes. These complexes exhibit strong luminescence, particularly in the case of Eu(III) complexes, which are of interest for their potential applications in materials science (Wu et al., 2006).
Antimicrobial and Antitubercular Activity
Compounds in the class of 2-(quinolin-4-yloxy)acetamides, closely related to N-Benzyl-2-(6-bromo-2-methyl-quinolin-4-yloxy)-acetamide, have been identified as potent inhibitors of Mycobacterium tuberculosis growth. These compounds have shown efficacy against drug-susceptible and drug-resistant strains, suggesting their potential as candidates for tuberculosis treatment (Pissinate et al., 2016); (Giacobbo et al., 2017).
Antiviral and Antiapoptotic Effects
A novel anilidoquinoline derivative, closely related to N-Benzyl-2-(6-bromo-2-methyl-quinolin-4-yloxy)-acetamide, was synthesized and evaluated for its therapeutic efficacy against Japanese encephalitis. This compound showed significant antiviral and antiapoptotic effects, indicating the potential of similar compounds in antiviral therapy (Ghosh et al., 2008).
Inotropic Activity in Cardiovascular Research
In the field of cardiovascular research, derivatives of quinoline, like N-Benzyl-2-(6-bromo-2-methyl-quinolin-4-yloxy)-acetamide, have been synthesized and evaluated for their positive inotropic activity. This indicates potential applications in the development of heart failure medications (Zhang et al., 2008).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards. It would also involve studying appropriate safety measures when handling the compound.
Direcciones Futuras
This would involve discussing potential applications of the compound and areas for future research.
Please consult a professional chemist or a reliable database for specific information on “N-Benzyl-2-(6-bromo-2-methyl-quinolin-4-yloxy)-acetamide”.
Propiedades
IUPAC Name |
N-benzyl-2-(6-bromo-2-methylquinolin-4-yl)oxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2/c1-13-9-18(16-10-15(20)7-8-17(16)22-13)24-12-19(23)21-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMPBNKUIKAENG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)OCC(=O)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347959 | |
| Record name | N-Benzyl-2-[(6-bromo-2-methyl-4-quinolinyl)oxy]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-2-(6-bromo-2-methyl-quinolin-4-yloxy)-acetamide | |
CAS RN |
1443139-14-7 | |
| Record name | N-Benzyl-2-[(6-bromo-2-methyl-4-quinolinyl)oxy]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



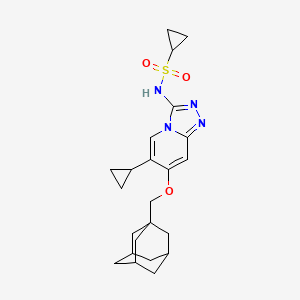
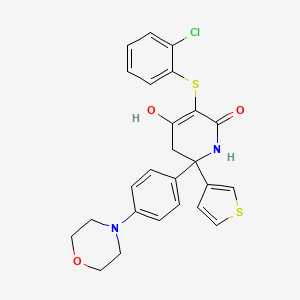

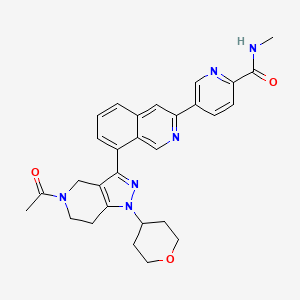
![1-[3-[[2-Fluoranyl-4-(1-Methylpyrazol-4-Yl)phenyl]amino]-1-[(3~{s})-Oxolan-3-Yl]-6,7-Dihydro-4~{h}-Pyrazolo[4,3-C]pyridin-5-Yl]ethanone](/img/structure/B607679.png)
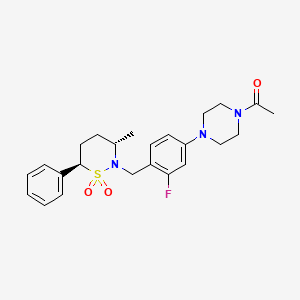
![2-[[6-[3,3-Bis(Fluoranyl)pyrrolidin-1-Yl]-4-[1-(Oxetan-3-Yl)piperidin-4-Yl]pyridin-2-Yl]amino]pyridine-4-Carbonitrile](/img/structure/B607683.png)
![6-(but-3-en-1-yl)-4-[1-methyl-6-(morpholine-4-carbonyl)-1H-benzimidazol-4-yl]-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B607684.png)
![2-[3-(hydroxymethyl)-4-[8-[(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)amino]imidazo[1,2-b]pyridazin-6-yl]pyridin-2-yl]-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1-one](/img/structure/B607686.png)
![Cycloprop[f]indazole-3-carboxamide, 5,5-difluoro-1,4,4a,5,5a,6-hexahydro-5a-methyl-N-[1-[phenyl(tetrahydro-1,1-dioxido-2H-thiopyran-2-yl)methyl]-1H-pyrazol-4-yl]-](/img/structure/B607688.png)
![4-[2-Amino-4-Ethyl-5-(1h-Indazol-5-Yl)pyridin-3-Yl]phenol](/img/structure/B607693.png)
![3-[4-(4-Methylpiperazin-1-Yl)phenyl]-9h-Pyrrolo[2,3-B:5,4-C']dipyridine-6-Carbonitrile](/img/structure/B607697.png)